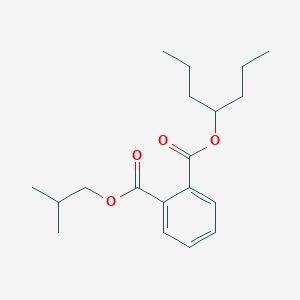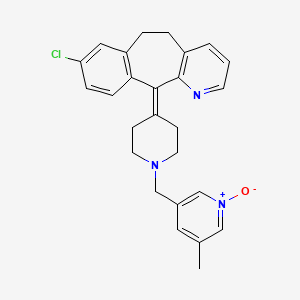
Rupatadine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rupatadine N-oxide is a derivative of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The N-oxide form of rupatadine is of interest due to its potential enhanced pharmacological properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rupatadine N-oxide can be synthesized through the oxidation of rupatadine. One common method involves using titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This process is efficient, safer, and greener compared to traditional batch reactors .
Industrial Production Methods: The industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Rupatadine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of rupatadine to its N-oxide form.
Reduction: Potential reduction back to rupatadine under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or piperidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of titanium silicalite (TS-1) as a catalyst.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Rupatadine.
Substitution: Derivatives with modified functional groups on the pyridine or piperidine rings.
Aplicaciones Científicas De Investigación
Rupatadine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxides.
Biology: Investigated for its potential effects on cellular processes and interactions with biological targets.
Medicine: Explored for its enhanced antihistaminic and anti-inflammatory properties compared to rupatadine.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Rupatadine N-oxide exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonistic activity reduces allergic symptoms such as nasal blockage, rhinorrhea, itching, and swelling. The N-oxide form may offer improved binding affinity and stability, enhancing its therapeutic efficacy .
Comparación Con Compuestos Similares
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonistic activity.
Desloratadine: A metabolite of loratadine with enhanced potency.
Cetirizine: A widely used antihistamine with similar therapeutic applications.
Fexofenadine: Known for its non-sedative properties and effectiveness in treating allergic conditions.
Uniqueness of Rupatadine N-oxide: this compound stands out due to its dual antagonistic activity against histamine H1 receptors and platelet-activating factor receptors. This unique combination provides a broader spectrum of anti-allergic effects, potentially making it more effective in treating complex allergic conditions .
Propiedades
Fórmula molecular |
C26H26ClN3O |
|---|---|
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
13-chloro-2-[1-[(5-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3 |
Clave InChI |
KQTDHNFACRZETD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
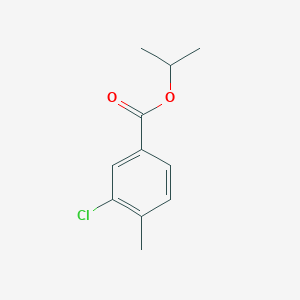
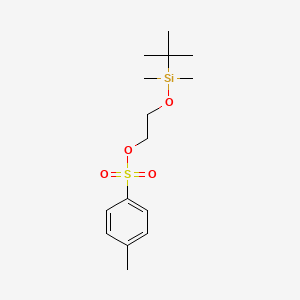


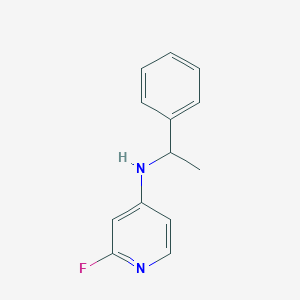


![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)

